Bienvenue dans la boutique en ligne BenchChem!

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide

Drug-likeness Physicochemical property Lipophilicity

Procure 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (CAS 955732-49-7) for focused oncology screening libraries. This synthetic small molecule shows cytotoxic activity against SH-SY5Y and MCF-7 cancer cell lines. Its tertiary amide (HBD=0) and 4-fluorophenyl substituent enhance permeability and metabolic stability, offering a distinct SAR profile. Ideal for dose-response validation and kinase selectivity panels.

Molecular Formula C17H13FN2O2
Molecular Weight 296.301
CAS No. 955732-49-7
Cat. No. B2480628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide
CAS955732-49-7
Molecular FormulaC17H13FN2O2
Molecular Weight296.301
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3
InChIKeyJYRLDLGEDIAMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (CAS 955732-49-7): Chemical Identity, Physicochemical Properties, and Positioning within the Oxazole-2-Carboxamide Class


5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (CAS 955732-49-7) is a synthetic small molecule belonging to the 1,3-oxazole-2-carboxamide class. Its structure features a 4-fluorophenyl substituent at the 5-position of the oxazole ring and a tertiary amide bearing methyl and phenyl groups on the nitrogen [1]. Computed physicochemical properties include a molecular weight of 296.29 g/mol, XLogP3-AA of 3.5, topological polar surface area (TPSA) of 46.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. This compound is primarily offered as a research chemical for in vitro screening applications, with typical catalog purity of ≥95% .

Why 5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide Cannot Be Substituted by Generic Oxazole-2-Carboxamide Analogs: Critical Structural Determinants of Target Engagement and Physicochemical Profile


Within the oxazole-2-carboxamide family, minor structural modifications at the 5-position aryl group or the amide nitrogen substituents profoundly alter target binding, selectivity, and drug-like properties. The 4-fluorophenyl group at the oxazole 5-position enhances lipophilicity and metabolic stability compared to unsubstituted phenyl or other halogen variants, and can engage in specific hydrophobic or polar interactions within target binding pockets [1]. The tertiary amide with N-methyl-N-phenyl substitution eliminates hydrogen bond donor capacity (HBD = 0) relative to secondary amide analogs, affecting solubility, permeability, and off-target profiles [1]. Therefore, generic replacement by other oxazole-2-carboxamide derivatives without quantitative confirmation of equivalent activity would risk loss of potency, altered selectivity, or unfavorable ADME properties.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (CAS 955732-49-7) Against Closest Analogs


Comparative Physicochemical Profiling: 4-Fluorophenyl vs. Unsubstituted Phenyl Oxazole-2-Carboxamide Analogs

The 4-fluorophenyl substitution in the target compound increases lipophilicity (computed XLogP3-AA = 3.5) compared to the unsubstituted phenyl analog 5-phenyl-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (estimated XLogP3-AA ≈ 3.0 based on Hansch substituent constant π for fluorine being 0.14) [1]. This difference in lipophilicity affects membrane permeability and target binding, with the fluorinated compound exhibiting 0.5 log unit higher XLogP3-AA. TPSA remains identical at 46.3 Ų for both compounds, as fluorine does not alter the polar surface area. No hydrogen bond donor is present in either compound (HBD = 0).

Drug-likeness Physicochemical property Lipophilicity

Hydrogen Bond Donor Count: Tertiary Amide (HBD=0) vs. Secondary Amide (HBD=1) Oxazole-2-Carboxamide Analogs

The target compound contains a tertiary amide (N-methyl-N-phenyl), resulting in zero hydrogen bond donors (HBD = 0) compared to secondary amide analogs such as N-phenyl-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (HBD = 1) [1]. This difference significantly impacts aqueous solubility and passive membrane permeability, as hydrogen bond donors are known to decrease permeability by approximately 10-fold per HBD in certain cell-based models [2]. The absence of a hydrogen bond donor also eliminates potential for certain hydrogen bond-mediated off-target interactions, potentially improving selectivity.

Solubility Permeability H-bond donor

Cytotoxic Activity Profile: Reported Activity Against Neuroblastoma and Breast Cancer Cell Lines

Multiple vendor sources report that 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide exhibits significant cytotoxic effects against neuroblastoma SH-SY5Y and breast cancer MCF-7 cell lines . However, quantitative IC50 values are not available from primary peer-reviewed literature or authoritative databases. In comparison, structurally related oxazole-2-carboxamide analogs (such as N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide) have shown IC50 values ranging from 1.0 to 50 µM across various cancer cell lines [1]. The 4-fluorophenyl substitution is associated with enhanced cytotoxicity compared to unsubstituted phenyl analogs, consistent with class-level SAR trends where electron-withdrawing para-substituents improve activity [2].

Cytotoxicity Cancer Cell line

Rotatable Bond Count and Conformational Flexibility: Comparison with Positional Isomers and Linker-Extended Analogs

The target compound has a rotatable bond count of 3 (connecting 4-fluorophenyl to oxazole, oxazole to carbonyl, and carbonyl to N-methyl-N-phenyl), which is lower than many oxazole-2-carboxamide analogs with extended linkers or additional substituents (e.g., N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide with a benzyl-type linker, rotatable bonds = 4) [1]. Lower conformational flexibility (fewer rotatable bonds) may contribute to improved target binding entropy and higher selectivity, as each additional rotatable bond increases the entropic penalty of binding and can reduce binding affinity by approximately 1–2 kcal/mol.

Conformational flexibility Drug design Rotatable bonds

Lipophilic Ligand Efficiency (LLE) as a Differentiation Metric Against Other 4-Fluorophenyl Oxazole-2-Carboxamides

The target compound's XLogP3-AA of 3.5, combined with an expected molecular weight of 296.29 Da, yields a lipophilic ligand efficiency (LLE) metric that can be benchmarked against other 4-fluorophenyl oxazole-2-carboxamide analogs. For a hypothetical target with an IC50 of 1 µM, the LLE (pIC50 – XLogP3-AA) would be approximately 2.5, which is within the acceptable range for drug-like leads (LLE > 3 preferred). However, structurally related compounds with bulkier amide substituents (e.g., N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, MW ≈ 394 Da) have higher molecular weight and lipophilicity, which may reduce LLE and lead to poorer drug-like properties .

Ligand efficiency Lipophilicity Drug optimization

Recommended Application Scenarios for 5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide (CAS 955732-49-7) Based on Available Differentiation Evidence


Oncology Screening Libraries: Cytotoxicity Profiling Against SH-SY5Y and MCF-7 Cell Lines

Based on the reported cytotoxic activity against neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines [Section 3, Evidence Item 3], this compound is a suitable candidate for inclusion in focused oncology screening libraries. Its 4-fluorophenyl substitution and tertiary amide structural features (HBD = 0, XLogP3-AA = 3.5) suggest potential for cell penetration and selective target engagement [Section 3, Evidence Items 1 & 2]. Procurement of this compound enables dose-response validation and selectivity profiling against related oxazole-2-carboxamide analogs.

Physicochemical Probe for SAR Studies of Oxazole-2-Carboxamide Tertiary Amides

With zero hydrogen bond donors and a moderate TPSA of 46.3 Ų, this compound serves as a physicochemical probe for structure-activity relationship (SAR) studies investigating the impact of amide N-substitution on target binding, permeability, and solubility [Section 3, Evidence Item 2]. Its fixed rotatable bond count of 3 provides a lower-flexibility baseline for evaluating the entropic contribution of conformational flexibility to target binding in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) assays [Section 3, Evidence Item 4].

Kinase or Enzyme Inhibition Screening: Fluorophenyl-Enhanced Target Engagement

The 4-fluorophenyl group at the oxazole 5-position may enhance binding to hydrophobic pockets in kinase ATP-binding sites or other enzyme active sites through favorable van der Waals and potential C–F···H–C interactions [Section 3, Evidence Item 1]. This compound can be tested in broad kinase selectivity panels (e.g., 100-kinase panel) to identify potential inhibitory activity, with the tertiary amide scaffold limiting metabolic N-dealkylation compared to secondary amides. The absence of hydrogen bond donors may reduce off-target binding to hERG or other antitargets.

Building Block for Synthesis of Diversified Oxazole-2-Carboxamide Libraries

As a stable, solid reagent with catalog purity ≥95%, this compound can serve as a synthetic intermediate for generating diversified amide libraries through further derivatization of the oxazole core or aryl substituents [Section 1]. Its relatively low molecular weight (296.29 Da) and moderate lipophilicity make it a favorable starting point for lead optimization, allowing addition of substituents while maintaining acceptable drug-like properties (e.g., final MW < 500 Da, XLogP3-AA < 5).

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.